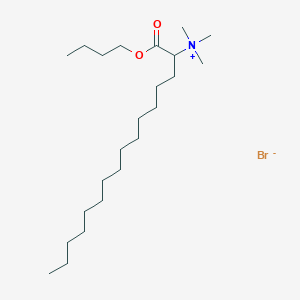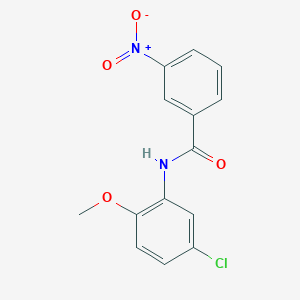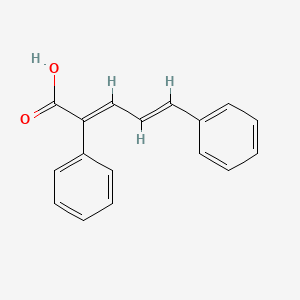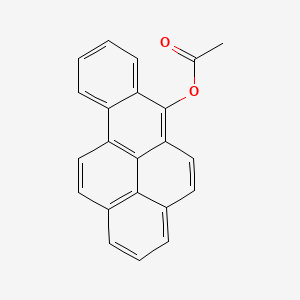
3,3-Dimethylhexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is known for its unique structure, where two methyl groups are attached to the third carbon of the hexanedioic acid chain. The presence of these methyl groups influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethylhexanedioic acid can be synthesized through various methods. One common approach involves the oxidation of 3,3-dimethylhexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation without over-oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 3,3-dimethylhexane. Catalysts such as platinum or palladium are often used to facilitate the oxidation process. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions: 3,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives, such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts or dehydrating agents.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Esters or amides.
科学研究应用
3,3-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, including plasticizers, lubricants, and adhesives.
作用机制
The mechanism by which 3,3-dimethylhexanedioic acid exerts its effects depends on its interactions with molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and biological activity. The presence of the methyl groups may also affect the compound’s steric properties, influencing its binding affinity and specificity for molecular targets.
相似化合物的比较
Adipic Acid: A dicarboxylic acid with a similar structure but without the methyl groups.
Pimelic Acid: Another dicarboxylic acid with a longer carbon chain.
Suberic Acid: A dicarboxylic acid with an eight-carbon chain.
Uniqueness: 3,3-Dimethylhexanedioic acid is unique due to the presence of the two methyl groups on the third carbon. This structural feature influences its chemical properties, reactivity, and potential applications. Compared to adipic acid, which is widely used in the production of nylon, this compound offers different reactivity and potential for specialized applications in organic synthesis and material science.
属性
IUPAC Name |
3,3-dimethylhexanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,5-7(11)12)4-3-6(9)10/h3-5H2,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJYFTGXXSIVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707315 |
Source


|
| Record name | 3,3-Dimethylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16838-81-6 |
Source


|
| Record name | 3,3-Dimethylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

